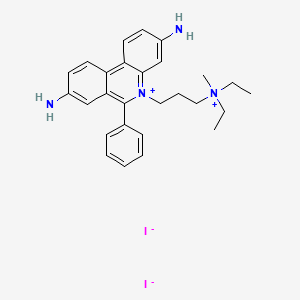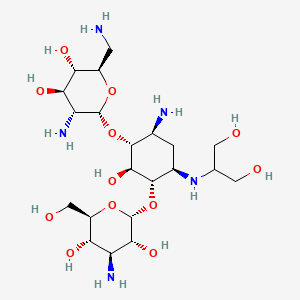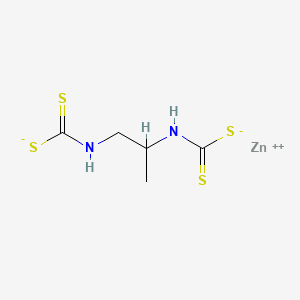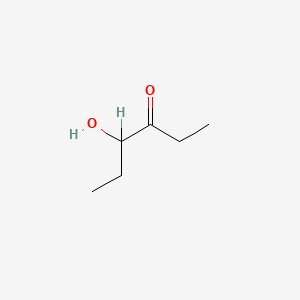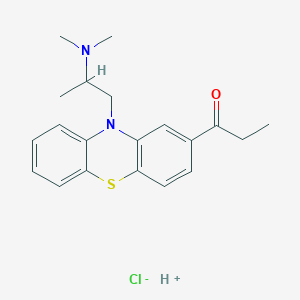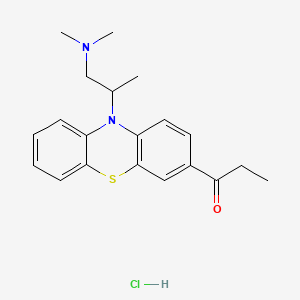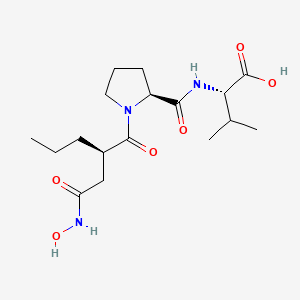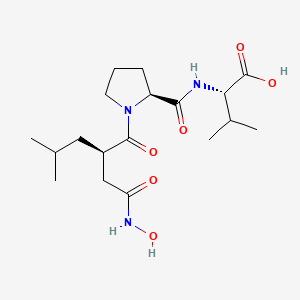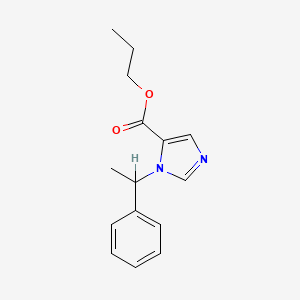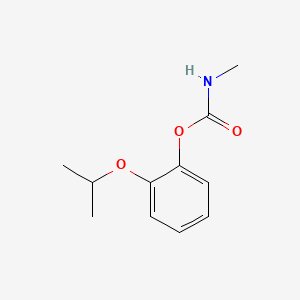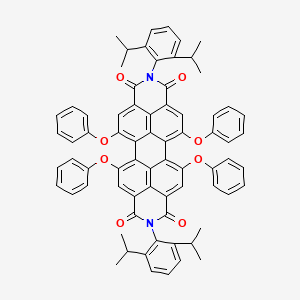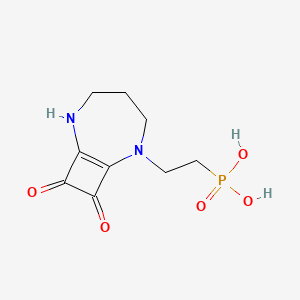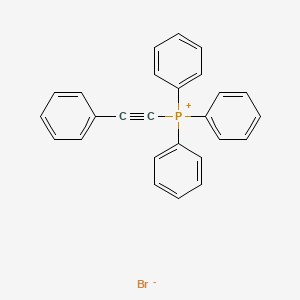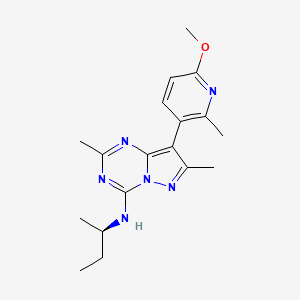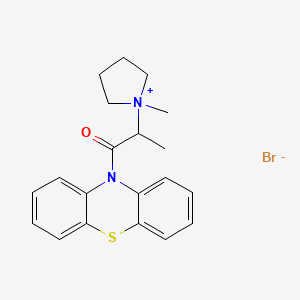
Propyromazine bromide
Descripción general
Descripción
Propyromazine bromide is a spasmolytic and anticholinergic agent . It has a molecular weight of 339.48 and its molecular formula is C20H23N2OS . It’s also known by other synonyms such as diaspasmol and diaspasmyl .
Molecular Structure Analysis
The molecular structure of Propyromazine bromide is represented by the formula C20H23BrN2OS . Its average mass is 419.378 Da and its monoisotopic mass is 418.071442 Da .
Physical And Chemical Properties Analysis
Propyromazine bromide has a molecular weight of 339.48 and its molecular formula is C20H23N2OS . Other properties such as CLOGP, LIPINSKI, HAC, HDO, TPSA, ALOGS, and ROTB are also provided .
Aplicaciones Científicas De Investigación
Synthesis and Biological Activities
- Propyromazine bromide has been explored for its potential in the synthesis of various benzofuran-based heterocycles. These synthesized compounds have exhibited notable anticonvulsant and anti-inflammatory activities (Dawood et al., 2006).
Chromatographic Analysis
- In the realm of pharmaceutical analysis, propyromazine bromide is a subject of interest for developing rapid chromatographic procedures. These methods are designed for the quality control of pharmaceutical preparations containing antihistamine drugs, including propyromazine bromide (Martínez-Algaba et al., 2006).
Immunological Impact
- Research on propyromazine bromide also extends to its effects on immune function. One study demonstrated that exposure to this compound can selectively suppress humoral antibody responses, indicating a significant impact on immunological function (Peden‐Adams et al., 2004).
Hemodynamics and Arrhythmias
- Investigations into the effects of propyromazine bromide on hemodynamics and arrhythmias have been conducted. For instance, a study examined its impact on conscious rats after acute myocardial infarction, revealing its potential in reducing the incidence of ventricular arrhythmias (Santos-Almeida et al., 2016).
Antiv
Scientific Research Applications of Propyromazine Bromide
Synthesis and Biological Activities
- Propyromazine bromide has been explored for its potential in the synthesis of various benzofuran-based heterocycles. These synthesized compounds have exhibited notable anticonvulsant and anti-inflammatory activities (Dawood et al., 2006).
Chromatographic Analysis
- In the realm of pharmaceutical analysis, propyromazine bromide is a subject of interest for developing rapid chromatographic procedures. These methods are designed for the quality control of pharmaceutical preparations containing antihistamine drugs, including propyromazine bromide (Martínez-Algaba et al., 2006).
Immunological Impact
- Research on propyromazine bromide also extends to its effects on immune function. One study demonstrated that exposure to this compound can selectively suppress humoral antibody responses, indicating a significant impact on immunological function (Peden‐Adams et al., 2004).
Hemodynamics and Arrhythmias
- Investigations into the effects of propyromazine bromide on hemodynamics and arrhythmias have been conducted. For instance, a study examined its impact on conscious rats after acute myocardial infarction, revealing its potential in reducing the incidence of ventricular arrhythmias (Santos-Almeida et al., 2016).
Antimicrobial and Cytotoxic Studies
- The compound has been used as a precursor in the synthesis of various derivatives with antimicrobial and cytotoxic properties. Research indicates that these derivatives have potential applications in combating bacterial infections and certain types of cancer cells (Hassaneen et al., 2019).
Light-Mediated Chemical Synthesis
- Propyromazine bromide is involved in the light-mediated synthesis of complex organic compounds, such as pyrroloquinolines and ullazines, which have potential applications in various chemical and pharmaceutical fields (Das et al., 2016).
Propiedades
IUPAC Name |
2-(1-methylpyrrolidin-1-ium-1-yl)-1-phenothiazin-10-ylpropan-1-one;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N2OS.BrH/c1-15(22(2)13-7-8-14-22)20(23)21-16-9-3-5-11-18(16)24-19-12-6-4-10-17(19)21;/h3-6,9-12,15H,7-8,13-14H2,1-2H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OANVFVBYPNXRLD-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1C2=CC=CC=C2SC3=CC=CC=C31)[N+]4(CCCC4)C.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23BrN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Propyromazine bromide | |
CAS RN |
145-54-0 | |
| Record name | Pyrrolidinium, 1-methyl-1-[1-methyl-2-oxo-2-(10H-phenothiazin-10-yl)ethyl]-, bromide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=145-54-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propyromazine bromide [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000145540 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propyromazine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169416 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Propyromazine bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.144 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PROPYROMAZINE BROMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G69033J83V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



